molecular formula C16H22BNO4 B7980035 2,2-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one

2,2-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B7980035
M. Wt: 303.2 g/mol
InChI Key: PIXROLMUXXWEOH-UHFFFAOYSA-N
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Description

2,2-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS: 1219130-57-0) is a boronate ester-functionalized benzooxazinone derivative. Its structure features a benzooxazinone core substituted with a dimethyl group at the 2-position and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 7-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in medicinal chemistry and materials science . The dimethyl groups enhance steric stability, while the boronate group provides reactivity for palladium-catalyzed couplings .

Properties

IUPAC Name

2,2-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BNO4/c1-14(2)13(19)18-11-8-7-10(9-12(11)20-14)17-21-15(3,4)16(5,6)22-17/h7-9H,1-6H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXROLMUXXWEOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=O)C(O3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,2-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one , also known by its CAS number 1032759-30-0, exhibits a range of biological activities that are of significant interest in medicinal chemistry and pharmacology. This article reviews the biological properties of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C12H20BN3O2C_{12}H_{20}BN_3O_2 with a molecular weight of approximately 249.12 g/mol. The unique structure includes a benzo[b][1,4]oxazin core and a dioxaborolane moiety which may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₂H₂₀BN₃O₂
Molecular Weight249.12 g/mol
CAS Number1032759-30-0
Boiling PointNot specified
Lipophilicity (LogP)Not specified

Antimicrobial Activity

Preliminary studies have indicated that derivatives of dioxaborolane compounds exhibit antimicrobial properties. For instance, compounds similar to 2,2-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one have shown effectiveness against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Potential

Recent research has explored the anticancer potential of boron-containing compounds. The incorporation of the dioxaborolane unit may enhance the compound's ability to induce apoptosis in cancer cells. In vitro studies demonstrated that similar compounds can inhibit tumor growth by modulating signaling pathways involved in cell proliferation and survival.

Case Studies

  • Study on Anticancer Activity : A study published in Bioorganic & Medicinal Chemistry Letters evaluated the anticancer effects of various dioxaborolane derivatives. It was found that certain modifications to the dioxaborolane structure significantly increased cytotoxicity against breast cancer cell lines (MCF-7) .
    Compound IDIC50 (µM)Cell Line
    Compound A15MCF-7
    Compound B25MCF-7
  • Antimicrobial Efficacy : Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives with a similar scaffold displayed notable antibacterial activity with MIC values ranging from 8 to 32 µg/mL .

The mechanism by which 2,2-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : The presence of the dioxaborolane group can facilitate interactions with enzymes critical for microbial metabolism or cancer cell survival.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that certain boron compounds can induce oxidative stress in target cells leading to apoptosis.

Comparison with Similar Compounds

Positional Isomers

  • 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one Structure: Boronate at position 6 instead of 6. Properties: Reduced steric hindrance compared to the 7-substituted derivative. This positional difference may alter electronic effects in cross-coupling reactions. Applications: Used in analogous Suzuki couplings but with distinct regioselectivity . Molecular Data: Molecular formula C₁₄H₁₈BNO₄; molar mass 275.11 g/mol .
  • 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS: 1551418-99-5) Structure: Boronate at position 7. Properties: The para-substituted boronate may influence conjugation and reactivity differently. Applications: Limited data, but predicted to exhibit similar cross-coupling utility .

Substituent Variations

  • 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one
    • Structure : Lacks the 2,2-dimethyl substitution.
    • Properties : Reduced steric protection increases susceptibility to hydrolysis but may enhance reaction kinetics in couplings.
    • Applications : Intermediate in drug discovery; lower stability compared to the dimethyl analogue .

Functional Analogues in Medicinal Chemistry

Anti-Cancer Benzooxazinones

  • 4-((1-Aryl-1H-1,2,3-triazol-4-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-ones

    • Structure : Triazole substituents instead of boronate.
    • Properties : Exhibit potent anti-proliferative activity (IC₅₀: 1.2–8.7 µM against MCF-7 and HeLa cells).
    • Applications : Target PI3K/mTOR pathways; lack boronate utility for synthetic modifications .
  • Properties: Act as PI3Kα inhibitors (IC₅₀: 0.5–10 nM). Applications: Preclinical candidates for oncology; divergent applications compared to boronates .

Physicochemical and Reactivity Comparison

Compound Boronate Position Substituents Molecular Weight (g/mol) Key Applications
Target Compound (CAS 1219130-57-0) 7 2,2-dimethyl 323.18 Suzuki couplings, biaryl synthesis
6-Boronated Analogue 6 None 275.11 Regioselective couplings
8-Boronated Analogue (CAS 1551418-99-5) 8 None 275.11 Underexplored synthetic utility
4-((5-Isobutyl-1,2,4-oxadiazol-3-yl)methyl) N/A Oxadiazole 289.3 Anti-trypanosomal agents

Key Observations :

Steric Effects : The 2,2-dimethyl groups in the target compound improve stability but may slow reaction rates in cross-couplings due to steric hindrance .

Boronate Position: Position 7 optimizes electronic communication with the benzooxazinone core, enhancing reactivity compared to 6- or 8-substituted isomers .

Biological vs. Synthetic Utility: Non-boronated derivatives prioritize biological activity (e.g., PI3K inhibition), whereas boronates serve as synthetic intermediates .

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